Cas no 1805361-08-3 (Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate)

Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate
-
- インチ: 1S/C10H10ClF2NO2/c1-5-6(4-9(15)16-2)7(10(12)13)3-8(11)14-5/h3,10H,4H2,1-2H3
- InChIKey: RDTSLFALPMPHMG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)F)=C(C(C)=N1)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.6
Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029050281-1g |
Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate |
1805361-08-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate 関連文献
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetateに関する追加情報
Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate (CAS No. 1805361-08-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate, identified by its CAS number 1805361-08-3, is a highly valuable compound in the realm of pharmaceutical chemistry. This intermediate plays a pivotal role in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. The unique structural features of this compound, including the presence of a chloro substituent, a difluoromethyl group, and a methylpyridine core, contribute to its versatility and reactivity in synthetic pathways.
The< strong>6-chloro moiety in Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate enhances its electrophilicity, making it an excellent candidate for nucleophilic substitution reactions. This property is particularly useful in constructing complex heterocyclic frameworks, which are common in drug molecules. Additionally, the 4-(difluoromethyl) group imparts additional electronic and steric effects that can influence the pharmacokinetic properties of the final drug product. These features make the compound a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been significant interest in the development of small molecule inhibitors for neurological disorders such as Alzheimer's disease and Parkinson's disease. Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate has emerged as a crucial building block in the synthesis of potential leads for these conditions. For instance, studies have demonstrated its utility in constructing pyridine-based scaffolds that exhibit inhibitory activity against specific enzymes implicated in neurodegeneration. The< strong>difluoromethyl group, in particular, has been shown to enhance binding affinity and metabolic stability, key factors in drug design.
The pharmaceutical industry has also leveraged Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate in the development of anti-inflammatory agents. Research indicates that derivatives of this compound can modulate inflammatory pathways by interacting with key targets such as cyclooxygenase (COX) and lipoxygenase enzymes. The< strong>6-chloro substituent facilitates further functionalization, allowing chemists to tailor the molecule's properties for optimal biological activity. These findings underscore the compound's significance in addressing chronic inflammatory conditions.
Beyond its applications in central nervous system disorders and inflammation, Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate has found utility in oncology research. Preclinical studies have highlighted its potential as a precursor for kinase inhibitors targeting aberrant signaling pathways in cancer cells. The< strong>2-methylpyridine core is a common motif in oncology drug candidates due to its ability to interact with protein kinases through hydrogen bonding and hydrophobic interactions. The presence of both chloro and difluoromethyl groups provides additional handles for structure-activity relationship (SAR) studies, enabling researchers to optimize potency and selectivity.
The synthesis of Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the< strong>difluoromethyl group efficiently. Additionally, transition metal-catalyzed C-H activation strategies have been explored to streamline the construction of the pyridine ring system. These approaches not only enhance yield but also minimize waste, aligning with green chemistry principles.
The compound's stability under various storage conditions is another critical factor contributing to its industrial relevance. Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate exhibits good shelf life when stored properly, ensuring consistent quality for pharmaceutical manufacturers. Furthermore, its solubility profile allows for easy integration into diverse reaction media, facilitating scalable production processes. These attributes make it a reliable choice for both academic research laboratories and industrial settings.
In conclusion, Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate (CAS No. 1805361-08-3) is a multifaceted intermediate with broad applications in pharmaceutical synthesis. Its unique structural features enable the development of bioactive molecules targeting neurological disorders, inflammation, and cancer. The ongoing research into novel synthetic methodologies further underscores its importance as a building block for next-generation therapeutics. As scientific understanding advances, this compound is poised to remain at the forefront of drug discovery efforts.
1805361-08-3 (Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate) 関連製品
- 2228372-29-8(1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine)
- 1508121-23-0(2-N,2-N-Diethyl-6-hydrazinyl-4-N-methyl-4-N-(thiophen-3-ylmethyl)-1,3,5-triazine-2,4-diamine)
- 90084-48-3(1,4-Piperazinedicarboxaldehyde,2,3-dihydroxy-)
- 952959-27-2(4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid)
- 2136834-47-2(Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)
- 472-86-6(13-cis-Retinal 95%)
- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)
- 2137803-93-9((5-cyclopentyl-1,2-oxazol-3-yl)methanesulfonyl chloride)
- 89438-53-9(2-ethyl-2,3-dihydro-1H-indazol-3-one)
- 2229429-60-9(1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol)




